Tafenoquine Succinate
Tafenoquine Succinate
Brand Name:
Vulcanchem
CAS No.:
106635-81-8
VCID:
VC0115087
InChI:
InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
SMILES:
CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
Molecular Formula:
C28H34F3N3O7
Molecular Weight:
581.6 g/mol
Tafenoquine Succinate
CAS No.: 106635-81-8
Reference Standards
VCID: VC0115087
Molecular Formula: C28H34F3N3O7
Molecular Weight: 581.6 g/mol
CAS No. | 106635-81-8 |
---|---|
Product Name | Tafenoquine Succinate |
Molecular Formula | C28H34F3N3O7 |
Molecular Weight | 581.6 g/mol |
IUPAC Name | butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine |
Standard InChI | InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
Standard InChIKey | CQBKFGJRAOXYIP-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O |
Canonical SMILES | CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O |
Related CAS | 106635-80-7 (Parent) |
Synonyms | Krintafel N(4)-(2,6-dimethoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)-8-quinolinyl)-1,4-pentanediamine tafenoquine tafenoquine maleate tafenoquine succinate WR 238605 WR-238605 |
PubChem Compound | 163761 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume